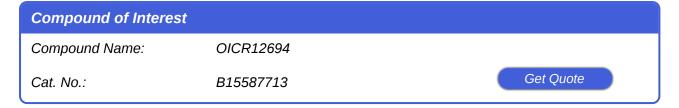


OICR12694 Structure-Activity Relationship: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of OICR12694, a novel, potent, and orally bioavailable inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain. The development of OICR12694, also known as compound 58 and JNJ-65234637, represents a significant advancement in the pursuit of targeted therapies for diffuse large B-cell lymphoma (DLBCL) and other BCL6-driven malignancies.[1][2] This document details the SAR data, experimental methodologies, and key biological pathways associated with OICR12694 and its analogs.

Introduction to BCL6 and OICR12694

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the formation of germinal centers and is frequently dysregulated in non-Hodgkin lymphoma (NHL), particularly DLBCL.[1][3] BCL6 exerts its repressive function through protein-protein interactions (PPIs) mediated by its N-terminal BTB domain. This domain recruits co-repressor complexes, including SMRT, N-CoR, and BCOR, to target gene promoters.[1] The inhibition of this PPI is a promising therapeutic strategy to reactivate tumor suppressor genes and induce apoptosis in BCL6-dependent cancers.

OICR12694 emerged from a structure-guided drug discovery program that began with a high-micromolar virtual screening hit.[1][4] Through systematic medicinal chemistry efforts, this initial hit was optimized to yield **OICR12694**, an inhibitor with low nanomolar potency in cellular assays and an excellent pharmacokinetic profile.[1]

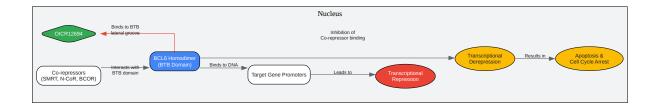


BCL6 Signaling Pathway and Inhibitor Mechanism of Action

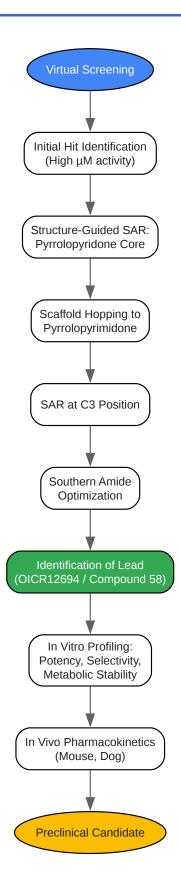
The BCL6 protein functions as a homodimer, with the BTB domains forming a lateral groove that serves as the binding site for co-repressor proteins. The binding of co-repressors like SMRT, N-CoR, and BCOR is essential for BCL6-mediated transcriptional repression.

OICR12694 acts by competitively binding to this lateral groove, thereby disrupting the interaction between BCL6 and its co-repressors. This leads to the derepression of BCL6 target genes, ultimately resulting in anti-proliferative effects in BCL6-dependent cancer cells.









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